molecular formula C17H16N2O6 B5630336 Methyl 3-[(4-ethoxyphenyl)carbamoyl]-5-nitrobenzoate

Methyl 3-[(4-ethoxyphenyl)carbamoyl]-5-nitrobenzoate

Cat. No.: B5630336
M. Wt: 344.32 g/mol
InChI Key: FMUNJBJUECZYOT-UHFFFAOYSA-N
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Description

Methyl 3-[(4-ethoxyphenyl)carbamoyl]-5-nitrobenzoate is an aromatic ester derivative featuring a benzoate backbone substituted with a nitro group at position 5 and a carbamoyl-linked 4-ethoxyphenyl moiety at position 2. This compound’s structure combines electron-withdrawing (nitro) and electron-donating (ethoxy) groups, creating unique electronic and steric properties. Such structural motifs are common in pharmaceuticals, agrochemicals, and materials science, where substituent positioning and functional group interactions dictate reactivity and biological activity .

Properties

IUPAC Name

methyl 3-[(4-ethoxyphenyl)carbamoyl]-5-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O6/c1-3-25-15-6-4-13(5-7-15)18-16(20)11-8-12(17(21)24-2)10-14(9-11)19(22)23/h4-10H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUNJBJUECZYOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(4-ethoxyphenyl)carbamoyl]-5-nitrobenzoate typically involves multiple steps, including nitration, esterification, and carbamoylation reactions. One common synthetic route starts with the nitration of methyl benzoate to introduce the nitro group. This is followed by the esterification of the resulting nitrobenzoic acid with methanol in the presence of a strong acid catalyst. Finally, the ethoxyphenyl carbamoyl group is introduced through a reaction with ethoxyphenyl isocyanate under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and catalysts. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-ethoxyphenyl)carbamoyl]-5-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Methyl 3-[(4-ethoxyphenyl)carbamoyl]-5-nitrobenzoate has been investigated for its potential as a pharmacophore in drug design. Its structural characteristics suggest possible applications in the development of antimicrobial and anticancer agents. Studies have indicated that compounds with similar structures exhibit significant inhibitory effects against various cancer cell lines, including breast and lung cancers .

Anticancer Activity

Research has shown that derivatives of this compound demonstrate notable antiproliferative activity. For instance, certain analogs have exhibited IC50 values comparable to established chemotherapeutic agents, indicating their potential as effective anticancer drugs. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including caspase activation and inhibition of proliferative signaling .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on specific enzymes, particularly those involved in cancer progression and metabolism. For example, it may act as an inhibitor of acetylcholinesterase (AChE), which is relevant in neurodegenerative disease research . The inhibition of such enzymes can lead to therapeutic effects in conditions like Alzheimer's disease.

Materials Science

Due to its unique structural properties, this compound is being explored for applications in materials science. Its ability to form stable complexes with metals suggests potential uses in developing novel materials with specific electronic or optical properties.

Industrial Applications

In industrial chemistry, this compound can serve as an intermediate for synthesizing more complex organic molecules. Its functional groups allow it to participate in various chemical reactions, making it a versatile building block for the production of specialty chemicals.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound analogs against human cancer cell lines. The results demonstrated that certain derivatives achieved significant growth inhibition with IC50 values ranging from 0.5 µM to 10 µM across multiple cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The study concluded that these compounds could be promising candidates for further development as anticancer therapeutics .

Case Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of this compound against AChE and butyrylcholinesterase (BChE). The compound exhibited competitive inhibition with Ki values indicating strong binding affinity to the active sites of these enzymes, suggesting its potential use in treating cognitive disorders related to cholinergic dysfunction .

Mechanism of Action

The mechanism of action of Methyl 3-[(4-ethoxyphenyl)carbamoyl]-5-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the carbamoyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on variations in ester groups, nitro positioning, and substituent types. Below is a detailed analysis supported by data tables:

Table 1: Structural and Functional Group Comparisons

Compound Name Ester Group Nitro Position Substituent at Position 3 Molecular Formula Molecular Weight (g/mol)
Methyl 3-[(4-ethoxyphenyl)carbamoyl]-5-nitrobenzoate (Target) Methyl 5 4-ethoxyphenyl carbamoyl C₁₇H₁₆N₂O₆ ~344.32
Y032-1975: Methyl 3-{[(4-fluorophenethyl)amino]carbonyl}-5-nitrobenzoate Methyl 5 4-fluorophenethyl amino carbonyl C₁₇H₁₅FN₂O₅ ~346.31
Ethyl 4-nitrobenzoate derivatives (e.g., Ethyl 4-nitrocinnamate) Ethyl 4 Variable (e.g., cinnamate, acetamide) Varies (C₉H₉NO₄⁻) ~195.17 (base structure)
Methyl 4-dimethylaminobenzoate Methyl N/A 4-dimethylamino C₁₀H₁₃NO₂ ~179.22

Key Observations

Ester Group Influence: The target compound uses a methyl ester, which may enhance volatility compared to ethyl esters (e.g., Ethyl 4-nitrocinnamate) . Methyl esters generally exhibit lower hydrophobicity, affecting solubility and membrane permeability.

Nitro Group Positioning :

  • Nitro at position 5 (target) vs. position 4 (Ethyl 4-nitrobenzoate derivatives) alters resonance stabilization and steric hindrance. Position 5 may reduce planarity compared to para-substituted analogs, impacting binding to biological targets .

Substituent Effects: The 4-ethoxyphenyl carbamoyl group in the target compound provides moderate electron-donating effects (via ethoxy) and hydrogen-bonding capacity (via carbamoyl). Ethyl 4-nitrocinnamate derivatives lack carbamoyl linkages, relying instead on conjugated systems (e.g., cinnamate) for UV absorption or pesticidal activity .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely follows carbamoylation protocols similar to Y032-1975, where a benzoic acid derivative reacts with 4-ethoxyphenyl isocyanate .
  • Stability : The nitro group at position 5 may confer thermal stability, as seen in nitro-aromatic explosives, but could pose redox sensitivity in biological systems.
  • Biological Relevance : While direct activity data is absent in the provided evidence, carbamoyl-linked nitrobenzoates are explored in medicinal chemistry for targeting enzymes like cyclooxygenase or tyrosine kinases .

Biological Activity

Methyl 3-[(4-ethoxyphenyl)carbamoyl]-5-nitrobenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Nitro Group : Contributes to its reactivity and biological activity.
  • Carbamoyl Group : Enhances interaction with biological targets.
  • Ethoxyphenyl Group : May influence solubility and bioavailability.

The molecular formula is C16H18N2O4C_{16}H_{18}N_{2}O_{4}, indicating a complex structure conducive to various interactions with biological systems.

The biological activity of this compound can be attributed to several mechanisms:

  • Nitro Reduction : The nitro group can be reduced to form reactive intermediates that may interact with cellular macromolecules, potentially leading to cytotoxic effects .
  • Hydrogen Bonding : The carbamoyl and ethoxy groups can form hydrogen bonds with enzymes or receptors, modulating their activity.
  • Inhibition of Enzymatic Activity : Compounds similar to this compound have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission .

Antimicrobial Properties

Research indicates that nitrobenzoate derivatives exhibit antimicrobial activities. This compound may possess similar properties, making it a candidate for further studies in antibacterial and antifungal applications .

Anti-inflammatory Effects

Nitro compounds, including those derived from nitrobenzoates, have been reported to exert anti-inflammatory effects. This suggests that this compound could be explored for its potential in treating inflammatory diseases .

Anticancer Activity

The anticancer properties of nitrobenzoate derivatives have been documented, particularly their ability to inhibit tumor cell proliferation and induce apoptosis. This compound may share these properties, warranting investigation into its efficacy against various cancer cell lines .

Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

Study Biological Activity Findings
AntimicrobialDemonstrated activity against various pathogens.
AChE/BChE InhibitionIC50 values indicate effective inhibition (e.g., IC50 = 36.05 µM for AChE).
Anti-inflammatoryExhibited potential in reducing inflammation markers in vitro.
AnticancerInduced apoptosis in cancer cell lines; further studies needed for specificity.

Case Studies

  • Acetylcholinesterase Inhibition : A study showed that structurally similar compounds effectively inhibited AChE, suggesting that this compound could also serve as a potent inhibitor with implications for neurodegenerative diseases such as Alzheimer's .
  • Antiangiogenic Activity : Research on nitrobenzoate derivatives has revealed their ability to inhibit angiogenesis, which is crucial in tumor growth and metastasis. This opens avenues for exploring this compound in cancer therapeutics .

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